molecular formula C11H14N4OS B3832238 1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea

1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea

Cat. No.: B3832238
M. Wt: 250.32 g/mol
InChI Key: BPGKCTZZDGOYRW-SDNWHVSQSA-N
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Description

1-Ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine, often at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

1-Ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.

Comparison with Similar Compounds

1-Ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea can be compared with other benzothiazole derivatives:

    Similar Compounds: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, 2-(Methylthio)benzothiazole

    Uniqueness: Unlike other benzothiazole derivatives, this compound possesses unique structural features that contribute to its distinct chemical reactivity and biological activity. Its ethyl and urea substituents enhance its solubility and ability to form hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-3-12-10(16)13-14-11-15(2)8-6-4-5-7-9(8)17-11/h4-7H,3H2,1-2H3,(H2,12,13,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGKCTZZDGOYRW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NN=C1N(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N/N=C/1\N(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea
Reactant of Route 3
1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea
Reactant of Route 4
1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea
Reactant of Route 5
1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea
Reactant of Route 6
1-ethyl-3-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]urea

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